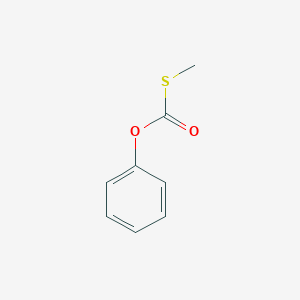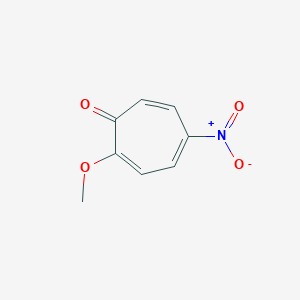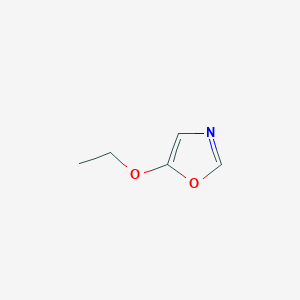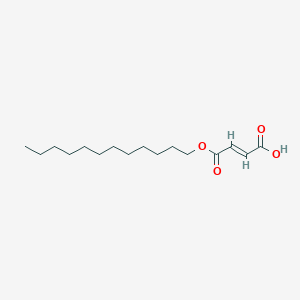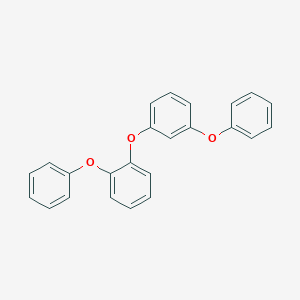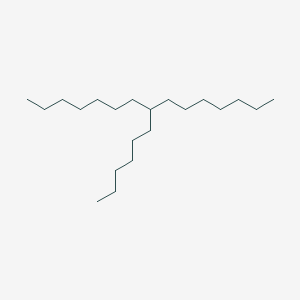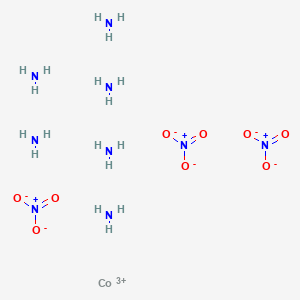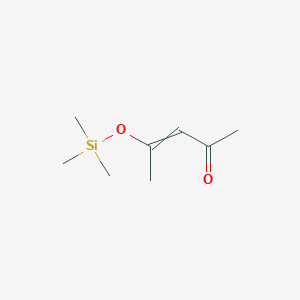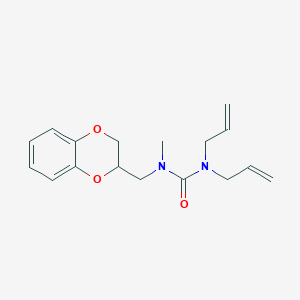
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea, also known as BAMU, is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. BAMU is a small molecule that belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is not fully understood. However, it has been proposed that 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea may exert its antitumor activity through the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell proliferation and survival and is frequently dysregulated in cancer cells. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to modulate the activity of various enzymes, such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea. One direction is the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea in combination with other anticancer agents or anti-inflammatory agents. Additionally, the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea-based nanoparticles for targeted drug delivery may be a promising approach for cancer therapy. Finally, further studies are needed to fully elucidate the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential therapeutic applications.
Conclusion:
In conclusion, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for cancer therapy and other diseases. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple, and its versatility makes it a valuable compound for research. However, further studies are needed to fully understand the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea involves the reaction of 1,4-benzodioxane-2-carboxaldehyde with N,N-diallyl-3-methylbut-2-enamide in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction, and the yield of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is around 80%. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been extensively studied for its potential therapeutic properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to possess antioxidant properties, which may protect against oxidative stress-related diseases.
Propiedades
Número CAS |
13988-24-4 |
|---|---|
Nombre del producto |
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea |
Fórmula molecular |
C17H22N2O3 |
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C17H22N2O3/c1-4-10-19(11-5-2)17(20)18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h4-9,14H,1-2,10-13H2,3H3 |
Clave InChI |
SVQHPQRSZJSPEB-UHFFFAOYSA-N |
SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
SMILES canónico |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








